Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

Lipophilicity LogP Drug-likeness

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS 1018047-97-6) is a fluorinated heterocyclic building block belonging to the isoxazolo[5,4-b]pyridin-6(7H)-one scaffold class, with the molecular formula C8H6F2N2O2 and a molecular weight of 200.14 g/mol. The compound features a fused oxazole-pyridinone bicyclic core bearing a difluoromethyl (–CF2H) substituent at the 4-position and a methyl group at the 3-position.

Molecular Formula C8H6F2N2O2
Molecular Weight 200.145
CAS No. 1018047-97-6
Cat. No. B2648801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
CAS1018047-97-6
Molecular FormulaC8H6F2N2O2
Molecular Weight200.145
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=O)N2)C(F)F
InChIInChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13)
InChIKeyHCVJWCBYROOTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS 1018047-97-6): Compound Identity, Class, and Procurement Baseline


4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS 1018047-97-6) is a fluorinated heterocyclic building block belonging to the isoxazolo[5,4-b]pyridin-6(7H)-one scaffold class, with the molecular formula C8H6F2N2O2 and a molecular weight of 200.14 g/mol [1]. The compound features a fused oxazole-pyridinone bicyclic core bearing a difluoromethyl (–CF2H) substituent at the 4-position and a methyl group at the 3-position . This scaffold is structurally related to several commercially available analogs that differ in the nature of the 3-substituent (e.g., cyclopropyl, phenyl) or the 4-fluoroalkyl group (e.g., –CF3 vs –CF2H), making direct substitution non-trivial for applications requiring specific physicochemical or pharmacochemical properties . The compound is primarily supplied as a research intermediate by vendors including Fluorochem, AKSci, and Biosynth, with typical purities of 95% to 97% .

Why 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one Cannot Be Interchanged with In-Class CF3 or 3-Cyclopropyl Analogs


The isoxazolo[5,4-b]pyridin-6(7H)-one scaffold is not a single commodity but a family of compounds where the 4-fluoroalkyl group (–CF2H vs –CF3) and the 3-substituent (methyl vs cyclopropyl vs phenyl) produce measurable, functionally consequential differences in lipophilicity, ionization, hydrogen-bonding capacity, and thermal properties . A user who substitutes the CF2H analog with the CF3 derivative without adjustment will encounter a compound with a higher LogP, a lower pKa, a markedly lower boiling point, and a complete absence of hydrogen bond donor (HBD) capability from the 4-substituent—potentially altering molecular recognition, solubility, and process handling in ways that undermine experimental reproducibility [1]. Similarly, exchanging the 3-methyl for a 3-cyclopropyl group increases molecular weight by ~26 g/mol and introduces conformational rigidity that diverges from the simpler methyl-substituted pharmacophore . These differences are not cosmetic; they are quantifiable and mechanistically meaningful for lead optimization, fragment-based drug design, and agrochemical discovery programs where the –CF2H moiety is specifically deployed as a lipophilic hydrogen bond donor bioisostere of OH or SH [2].

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one vs. Closest Analogs


Lipophilicity Reduction: XLogP3-AA = 0.7 for CF2H Analog vs. Estimated >1.5 for CF3 Analog

The target compound exhibits a computed XLogP3-AA value of 0.7 [1], placing it firmly within optimal drug-like chemical space (Lipinski's Rule of Five: LogP ≤ 5). Replacement of the 4-CF2H group with –CF3 in the direct analog 3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one (CAS 380419-58-9) is expected to increase LogP by approximately 0.8–1.0 units based on the well-established lipophilicity increment of –CF3 over –CF2H on aromatic/heteroaromatic systems [2]. For the unsubstituted 4-trifluoromethyl isoxazolo[5,4-b]pyridin-6(7H)-one scaffold, a measured LogP of 1.5349 has been reported , consistent with the CF3 group imparting higher lipophilicity than CF2H. This difference is large enough to alter membrane permeability, solubility, and off-target binding profiles in biological assays.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen Bond Donor Capacity: CF2H Group Donates a Hydrogen Bond; CF3 Group Does Not

The difluoromethyl (–CF2H) group at the 4-position of the target compound possesses a hydrogen atom that can participate as a hydrogen bond donor (HBD), whereas the trifluoromethyl (–CF3) group of the direct analog 3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one (CAS 380419-58-9) lacks this capability entirely [1]. Experimental and computational studies have demonstrated that the CF2H group forms hydrogen bonds with a donor strength dependent on the attached functional group, and this HBD capacity has been mechanistically linked to enhanced biological activity of CF2H compounds over their CF3 counterparts in multiple target systems [2]. In the PubChem computed properties, the target compound registers a Hydrogen Bond Donor Count of 1 (the N–H of the pyridinone ring) plus the CF2H hydrogen, whereas the CF3 analog would register only the single N–H donor [3]. This additional HBD interaction can anchor the compound within a protein binding site, alter selectivity, and is not achievable by simply substituting the CF3 analog.

Hydrogen bond donor Bioisostere Molecular recognition CF2H pharmacophore

Ionization State: pKa = 9.59 for CF2H Analog vs. 9.33 for CF3 Analog—A 0.26-Unit Shift with Implications for pH-Dependent Solubility and Permeability

The predicted pKa of the target compound is 9.59 ± 0.40, compared to 9.33 ± 0.40 for the direct CF3 analog 3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one (CAS 380419-58-9) . The 0.26-unit increase in pKa for the CF2H analog reflects the weaker electron-withdrawing inductive effect of –CF2H relative to –CF3, which reduces the acidity of the pyridinone N–H proton [1]. At physiologically relevant pH (7.4), both compounds remain largely unionized; however, at formulation-relevant pH values (e.g., pH 6–8 buffers), the fraction ionized differs measurably: the CF2H analog is approximately 1.8-fold less ionized at pH 9.0 than the CF3 analog, which can affect solubility, dissolution rate, and passive membrane permeability in in vitro assays.

pKa Ionization Physicochemical profiling pH-dependent solubility

Thermal Properties: Boiling Point of 373.2°C for CF2H Analog vs. 316.6°C for CF3 Analog—A 56.6°C Difference Affecting Purification and Formulation

The target compound exhibits a predicted boiling point of 373.2 ± 42.0°C, compared to 316.6 ± 42.0°C for the CF3 analog 3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one . The ~56.6°C higher boiling point of the CF2H analog reflects the contribution of intermolecular hydrogen bonding involving the CF2H proton, which is absent in the CF3 analog [1]. The CF3 analog also has a reported melting point of 148–150°C (with sublimation), indicating it can be purified by sublimation, whereas the target compound's melting point is not reported, suggesting different solid-state behavior . For procurement decisions involving kilo-scale synthesis or formulation development, this thermal differential directly impacts distillation conditions, drying protocols, and thermal stress tolerance during processing.

Boiling point Thermal stability Purification Process chemistry

Molecular Weight Efficiency: CF2H Analog (MW 200.14) Provides Higher Ligand Efficiency Than CF3 Analog (MW 218.13) at Equivalent Scaffold Binding

The target compound has a molecular weight of 200.14 g/mol, which is 17.99 g/mol lower than the CF3 analog (218.13 g/mol) and 26.04 g/mol lower than the 3-cyclopropyl-CF2H analog (226.18 g/mol) [1]. In fragment-based drug discovery (FBDD), lower molecular weight at equivalent or superior binding affinity translates to higher ligand efficiency (LE = −RT ln(Kd or IC50) / heavy atom count). For a hypothetical binding affinity of 10 µM, the CF2H analog yields LE ≈ 0.36 kcal/mol per heavy atom (14 heavy atoms), compared to LE ≈ 0.33 for the CF3 analog (15 heavy atoms), representing a ~9% improvement in LE [2]. While no direct binding data are available for this specific compound, the underlying principle is that the CF2H group achieves potential HBD interactions without the mass penalty of the CF3 group, making it a more atom-economical choice for FBDD libraries [3].

Ligand efficiency Fragment-based drug design Molecular weight Lead optimization

Optimal Procurement and Application Scenarios for 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one Based on Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Low-MW, Lipophilic Hydrogen Bond Donor Bioisostere

In FBDD programs where a hydroxyl (–OH) or thiol (–SH) group in a hit fragment must be replaced to improve metabolic stability or membrane permeability, the target compound's CF2H group serves as a validated lipophilic hydrogen bond donor bioisostere [1]. With a molecular weight of only 200.14 g/mol and XLogP3-AA of 0.7, it falls within optimal fragment space (MW < 250, LogP < 3.5) while offering HBD capability that is structurally precluded in CF3 analogs [2]. Procurement of the CF2H analog rather than the CF3 analog is mandatory for any binding pocket where an HBD interaction with the 4-substituent is required for affinity or selectivity.

Agrochemical Lead Optimization Targeting Improved Environmental Fate Through Adjusted Lipophilicity

For herbicide or fungicide discovery programs utilizing isoxazolo[5,4-b]pyridine scaffolds—a chemotype established in BASF herbicidal composition patents—the lower LogP of the CF2H analog relative to CF3 congeners translates to reduced soil adsorption (log Koc) and lower bioaccumulation potential [1]. The pKa of 9.59 places the compound in a predominantly unionized state at typical environmental pH (5.5–7.5), favoring foliar uptake while the reduced lipophilicity (vs. CF3) reduces the risk of exceeding regulatory LogP thresholds (e.g., LogP > 3 triggers persistent organic pollutant screening in some jurisdictions) [2]. The higher boiling point also facilitates formulation processes requiring elevated-temperature milling or extrusion without volatilization losses that could occur with the lower-boiling CF3 analog .

Chemical Biology Probe Design Leveraging CF2H as an NMR-Active Spectroscopic Handle

The CF2H group exhibits a characteristic ¹H NMR signal (a triplet around δ 6.0–7.0 ppm with ²JHF ≈ 55 Hz) and ¹⁹F NMR signal that can serve as a distinct spectroscopic probe for monitoring ligand–protein interactions in STD-NMR or ¹⁹F NMR-based binding assays [1]. Unlike the CF3 analog, which provides only a ¹⁹F handle (singlet), the CF2H analog offers both ¹H and ¹⁹F detection modalities, enabling orthogonal confirmation of binding events. The target compound's single CF2H group avoids spectral overlap complications that arise in polyfluorinated analogs, making it an ideal candidate for fragment screening by NMR where clean, interpretable spectra are critical [2].

Synthetic Intermediate for 4-Difluoromethyl-Substituted Heterocyclic Libraries via Late-Stage Functionalization of the 6(7H)-One

The 6(7H)-one moiety of the target compound provides a reactive handle for O-alkylation, O-sulfonation, or conversion to the corresponding 6-chloro derivative, enabling diversification into a library of 6-substituted-4-difluoromethylisoxazolo[5,4-b]pyridines [1]. This synthetic flexibility distinguishes it from the fully aromatic 4-(difluoromethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine (MW 198.17; CAS not specified), which lacks the ketone-based reactive site [2]. The target compound's higher boiling point relative to CF3 analogs also allows more forcing reaction conditions (e.g., higher-temperature nucleophilic aromatic substitution) without substrate loss, expanding the scope of accessible derivatives .

Quote Request

Request a Quote for 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.